Chemical Identity and Structure of Yuanhuacine
Chemical Identity and Structure of Yuanhuacine
An In-depth Technical Guide to Yuanhuacine (B1233473)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Yuanhuacine. It includes detailed experimental methodologies and illustrates the primary signaling pathways modulated by this potent natural compound.
Yuanhuacine is a complex daphnane-type diterpene ester.[1][2][3] Its intricate molecular architecture is fundamental to its biological activity.
Molecular Structure:
The chemical structure of Yuanhuacine is characterized by a polycyclic framework.
Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₄O₁₀ | [4][5] |
| IUPAC Name | [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0¹,¹¹.0²,⁶.0⁸,¹⁰.0¹²,¹⁶]nonadec-3-en-17-yl] benzoate | [5] |
| Molar Mass | 648.7 g/mol | [4][5] |
| CAS Number | 60195-70-2 | [5] |
| Synonyms | Gnidilatidin, Odoracin, Yuanhuacin A[5][6] | |
| Physical Description | Solid | |
| Solubility | Insoluble in aqueous media[1] | |
| Storage Temperature | 2-8°C[7] |
Experimental Protocols
Yuanhuacine has been the subject of numerous studies to elucidate its biological mechanisms, particularly its anti-cancer properties.
Isolation and Structural Elucidation
Source: Yuanhuacine is isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc.[1]
Methodology:
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Extraction: The dried plant material is subjected to solvent extraction.
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Purification: The crude extract is purified using a combination of chromatographic techniques.
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Structure Determination: The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including UV, IR, Mass Spectrometry, and various NMR techniques (¹H NMR, ¹³C NMR, HSQC, and HMBC).[3]
In Vitro Anti-Cancer Activity Assays
Cell Proliferation Assay:
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Objective: To determine the cytotoxic effects of Yuanhuacine on cancer cell lines.
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Protocol:
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Cancer cell lines (e.g., non-small cell lung cancer lines H1993, H358, H460, Calu-1, H1299, and A549) are seeded in 96-well plates.[6]
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After cell attachment, they are treated with a range of Yuanhuacine concentrations (e.g., 0-100 μM) for specified durations (e.g., 24-72 hours).[6]
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Cell viability is assessed using a colorimetric assay (e.g., MTT).
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The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[6]
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Cell Cycle Analysis:
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Objective: To investigate the effect of Yuanhuacine on cell cycle progression.
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Protocol:
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Cancer cells (e.g., T24T and HCT116) are treated with Yuanhuacine (e.g., 2 μM) for a specific time (e.g., 12 hours).[6]
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Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
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The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Yuanhuacine has been shown to induce G2/M phase arrest.[6]
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Core Signaling Pathways
Yuanhuacine exerts its anti-tumor effects by modulating several critical signaling pathways.
AMPK/mTOR Signaling Pathway
Yuanhuacine has been shown to regulate the AMPK/mTOR pathway in non-small cell lung cancer cells.[7] It inhibits the phosphorylation of AMPK, which in turn downregulates the activation of mTOR, a key regulator of cell growth and proliferation.[6]
Caption: Yuanhuacine's inhibition of the AMPK/mTOR pathway.
p21 Upregulation and Cell Cycle Arrest
Yuanhuacine induces G2/M cell cycle arrest by upregulating the expression of the p21 protein.[7] This upregulation is mediated through the stabilization of the Sp1 protein in a p53-independent manner.[6]
Caption: p21-mediated cell cycle arrest by Yuanhuacine.
Protein Kinase C (PKC) Activation
The mechanism of action for Yuanhuacine's selective inhibition of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its immunomodulatory effects are dependent on the activation of Protein Kinase C (PKC).[8]
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of yuanhuacine and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yuanhuacine | C37H44O10 | CID 118856196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Yuanhuacin | C37H44O10 | CID 6440205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Yuanhuacine | CAS#:60195-70-2 | Chemsrc [chemsrc.com]
- 8. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
